molecular formula C16H19N3O4S B2717901 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1797552-75-0

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2717901
CAS No.: 1797552-75-0
M. Wt: 349.41
InChI Key: GZPPHPXXQIZUDX-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydro-2H-pyran ring, a pyrazole ring, and a dihydrobenzofuran sulfonamide moiety

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides, for example, are known to inhibit the growth of bacteria by preventing the synthesis of folic acid, a necessary component for bacterial growth .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use as a pharmaceutical drug. Further studies could also explore its synthesis, properties, and reactivity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, lithium aluminum hydride

    Substitution: Sulfonyl chlorides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c20-24(21,15-1-2-16-12(9-15)3-8-23-16)18-13-10-17-19(11-13)14-4-6-22-7-5-14/h1-2,9-11,14,18H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPPHPXXQIZUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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